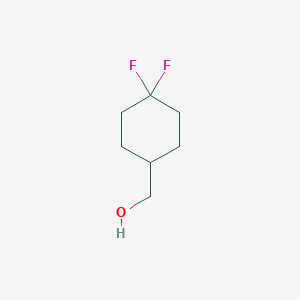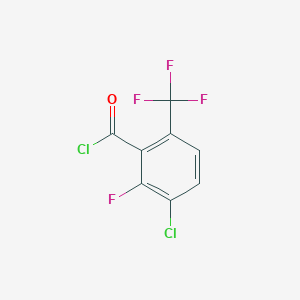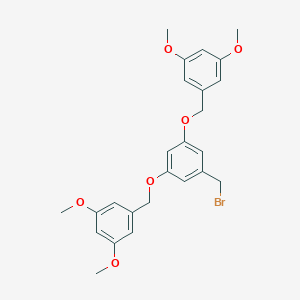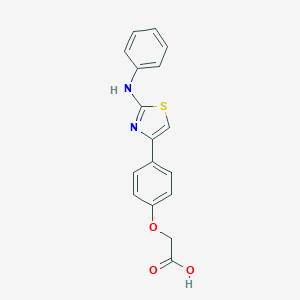
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
The mechanism of action of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is not fully understood. However, it is thought to act by disrupting protein-protein interactions through the inhibition of specific binding sites. This compound has been shown to bind to a specific pocket on the surface of the STAT3 protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- have been extensively studied. This compound has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- in lab experiments is its specificity for certain protein targets. This compound has been shown to selectively inhibit the interaction between specific proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
将来の方向性
There are several future directions for research on acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-. One area of interest is the development of more potent and selective inhibitors of specific protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new cancer therapies, as it has been shown to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties, and its specificity for certain protein targets makes it a useful tool for studying protein-protein interactions. While there is still much to be learned about the mechanism of action of this compound, its potential therapeutic applications make it an exciting area of research for the future.
合成法
The synthesis of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- involves the reaction of 4-(2-aminophenyl)thiazole with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization or column chromatography.
科学的研究の応用
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential therapeutic implications for cancer treatment. Additionally, this compound has been used in the study of the molecular mechanisms underlying Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
特性
CAS番号 |
168127-35-3 |
|---|---|
製品名 |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- |
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC名 |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)10-22-14-8-6-12(7-9-14)15-11-23-17(19-15)18-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChIキー |
WCSYUJTYBAYNLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
その他のCAS番号 |
168127-35-3 |
同義語 |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
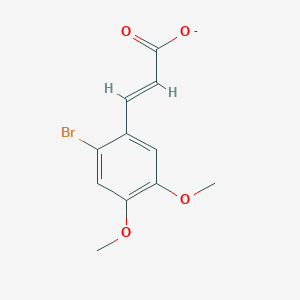

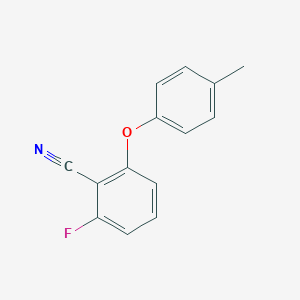

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
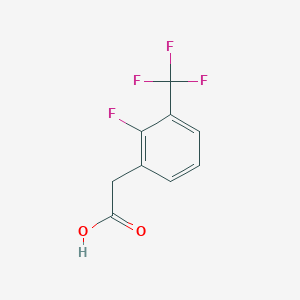
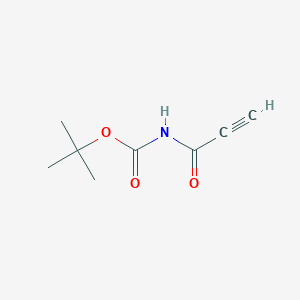
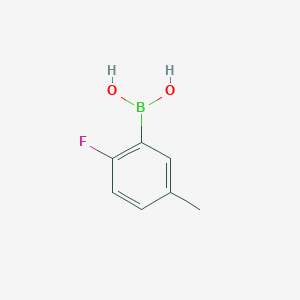
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

